![molecular formula C9H9N3O2S2 B5728871 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide, also known as MTTC, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. MTTC belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse pharmacological activities.
作用機序
The exact mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In diabetes, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide improves glucose tolerance by activating the AMPK pathway and inhibiting the JNK pathway. In inflammation, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide induces cell cycle arrest, inhibits cell proliferation, and promotes apoptosis. In diabetic animals, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide improves glucose tolerance, reduces insulin resistance, and increases insulin secretion. In animal models of inflammation, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide reduces the production of pro-inflammatory cytokines, inhibits the activation of NF-κB pathway, and reduces tissue damage.
実験室実験の利点と制限
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has several advantages for lab experiments, including its high solubility in water and its relatively low toxicity. However, the main limitation of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is its limited availability, which may hinder its use in large-scale experiments. Moreover, the exact mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is not fully understood, which may limit its applications in certain fields.
将来の方向性
There are several future directions for the research on N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide. Firstly, more studies are needed to elucidate the exact mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide in different diseases. Secondly, the potential applications of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide in other diseases, such as neurodegenerative disorders and cardiovascular diseases, should be explored. Thirdly, the development of new synthetic methods for N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide and its analogs may improve their availability and facilitate their use in large-scale experiments. Finally, the optimization of the pharmacokinetic and pharmacodynamic properties of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide may enhance its therapeutic efficacy and reduce its side effects.
Conclusion
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is a novel compound that has shown promising results in various fields of research. Its potential applications in cancer, diabetes, and inflammation make it an attractive target for drug development. Further studies are needed to fully understand the mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide and explore its potential applications in other diseases. The development of new synthetic methods and optimization of its pharmacological properties may enhance its therapeutic efficacy and facilitate its use in clinical settings.
合成法
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide can be synthesized by the reaction of 2-chlorothiophene-3-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with paraformaldehyde and methanol to yield N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide. The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is relatively simple and can be carried out in a few steps with high yield.
科学的研究の応用
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to improve glucose tolerance and reduce insulin resistance. In inflammation research, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway.
特性
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c1-14-5-7-11-12-9(16-7)10-8(13)6-3-2-4-15-6/h2-4H,5H2,1H3,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTOIPJKVVQPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
![11,12,13,14-tetrahydro-10H-cyclohepta[4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5728808.png)
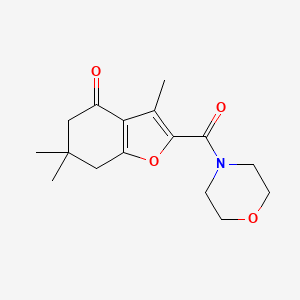
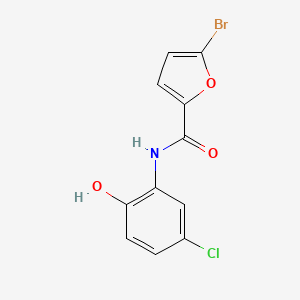
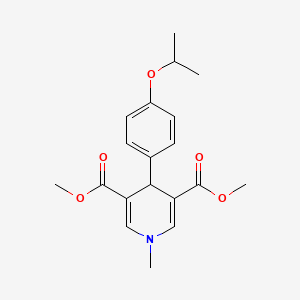
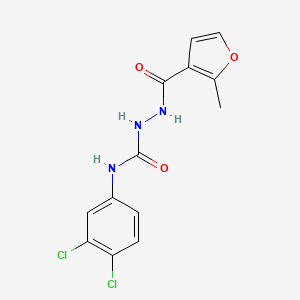

![2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid](/img/structure/B5728841.png)
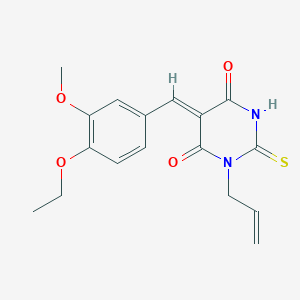
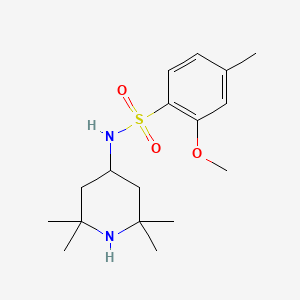
![N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5728865.png)

![N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5728894.png)
![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)